molecular formula C15H21N3O4S B6025529 N-(4-CARBAMOYLPHENYL)-1-(ETHANESULFONYL)PIPERIDINE-3-CARBOXAMIDE

N-(4-CARBAMOYLPHENYL)-1-(ETHANESULFONYL)PIPERIDINE-3-CARBOXAMIDE

Cat. No.: B6025529
M. Wt: 339.4 g/mol
InChI Key: BLELNPDUIOKJSA-UHFFFAOYSA-N
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Description

N-(4-carbamoylphenyl)-1-(ethanesulfonyl)piperidine-3-carboxamide: is a complex organic compound with a molecular formula of C13H17N3O2 This compound is characterized by the presence of a piperidine ring, a carbamoyl group, and an ethanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-carbamoylphenyl)-1-(ethanesulfonyl)piperidine-3-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction using reagents like carbonyldiimidazole (CDI) and an appropriate amine.

    Attachment of the Ethanesulfonyl Group: The ethanesulfonyl group can be attached via a sulfonylation reaction using ethanesulfonyl chloride and a base such as triethylamine.

    Addition of the Carbamoyl Group: The carbamoyl group can be added through a reaction with isocyanates or carbamoyl chlorides.

Industrial Production Methods

In an industrial setting, the production of This compound would involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yield and purity through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoylphenyl)-1-(ethanesulfonyl)piperidine-3-carboxamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine in an appropriate solvent.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

N-(4-carbamoylphenyl)-1-(ethanesulfonyl)piperidine-3-carboxamide: has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-carbamoylphenyl)-1-(ethanesulfonyl)piperidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(4-carbamoylphenyl)-1-(ethanesulfonyl)piperidine-3-carboxamide: can be compared with other similar compounds, such as:

    N-(4-carbamoylphenyl)piperidine-3-carboxamide: Lacks the ethanesulfonyl group, which may affect its chemical reactivity and biological activity.

    N-(4-carbamoylphenyl)-1-(methylsulfonyl)piperidine-3-carboxamide: Contains a methylsulfonyl group instead of an ethanesulfonyl group, leading to differences in steric and electronic properties.

    N-(4-carbamoylphenyl)-1-(propylsulfonyl)piperidine-3-carboxamide: Contains a propylsulfonyl group, which may influence its solubility and interaction with other molecules.

The uniqueness of This compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(4-carbamoylphenyl)-1-ethylsulfonylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4S/c1-2-23(21,22)18-9-3-4-12(10-18)15(20)17-13-7-5-11(6-8-13)14(16)19/h5-8,12H,2-4,9-10H2,1H3,(H2,16,19)(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLELNPDUIOKJSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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